molecular formula C9H11BrO3S B15089915 Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

Cat. No.: B15089915
M. Wt: 279.15 g/mol
InChI Key: PGCQRZKASWOVBP-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is a chemical compound with the molecular formula C9H11BrO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate typically involves the bromination of ethyl 4-ethoxythiophene-3-carboxylate. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for the production of this compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds or other complex structures .

Scientific Research Applications

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity for these targets, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-bromo-4-ethoxythiophene-3-carboxylate is unique due to the presence of both the bromine atom and the ethoxy group, which confer specific reactivity and electronic properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

Molecular Formula

C9H11BrO3S

Molecular Weight

279.15 g/mol

IUPAC Name

ethyl 5-bromo-4-ethoxythiophene-3-carboxylate

InChI

InChI=1S/C9H11BrO3S/c1-3-12-7-6(5-14-8(7)10)9(11)13-4-2/h5H,3-4H2,1-2H3

InChI Key

PGCQRZKASWOVBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(SC=C1C(=O)OCC)Br

Origin of Product

United States

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